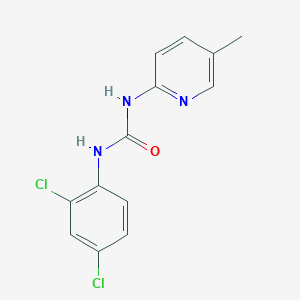
1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a methylpyridinyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2,4-dichloroaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agricultural Sciences: It may be explored for its herbicidal or pesticidal properties.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific biological system being studied.
相似化合物的比较
1-(2,4-Dichlorophenyl)-3-(5-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(2,4-Dichlorophenyl)-3-(2-pyridinyl)urea: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the specific combination of the dichlorophenyl and methylpyridinyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXNFDVOYKCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5735122.png)
![N-(2-chlorophenyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5735134.png)
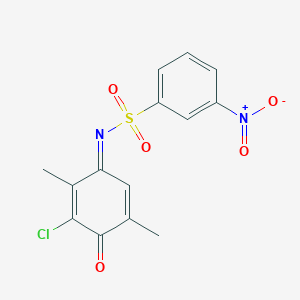
![5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5735147.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5735154.png)
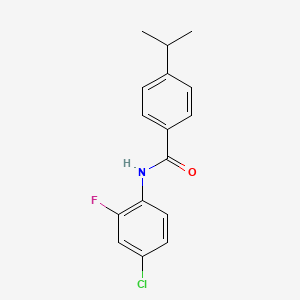
![3-(2-furyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5735168.png)
![3-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5735176.png)
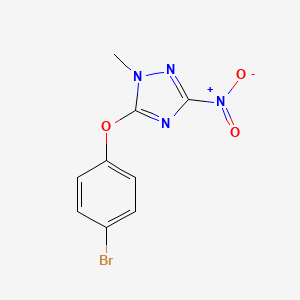
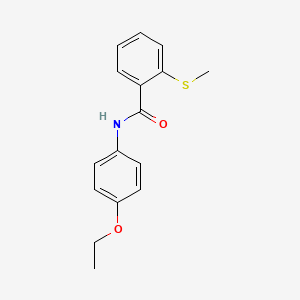
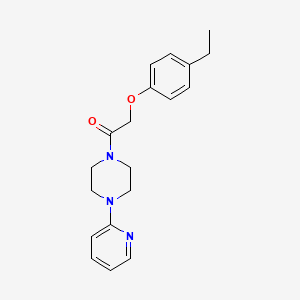
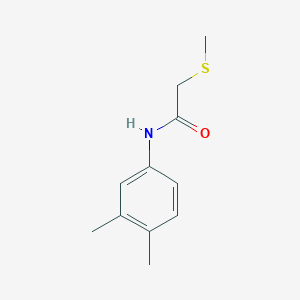
![2,4-dichloro-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5735211.png)
amino}phenol](/img/structure/B5735213.png)
